molecular formula C16H16FNO3 B2851384 (2E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(furan-2-yl)prop-2-enamide CAS No. 1798404-12-2

(2E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(furan-2-yl)prop-2-enamide

Cat. No.: B2851384
CAS No.: 1798404-12-2
M. Wt: 289.306
InChI Key: XDGQXLQNOZWOPB-BQYQJAHWSA-N
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Description

(2E)-N-[2-(3-Fluorophenyl)-2-methoxyethyl]-3-(furan-2-yl)prop-2-enamide is a synthetic enamide derivative characterized by a fluorinated aromatic ring, a methoxyethylamine linker, and a furan heterocycle. Its structural features—specifically the 3-fluorophenyl group and furan-2-yl moiety—impart unique electronic and steric properties, making it a candidate for pharmacological studies. The compound’s E-configuration is critical for maintaining planar geometry, which influences binding interactions in biological systems .

Properties

IUPAC Name

(E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3/c1-20-15(12-4-2-5-13(17)10-12)11-18-16(19)8-7-14-6-3-9-21-14/h2-10,15H,11H2,1H3,(H,18,19)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGQXLQNOZWOPB-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C=CC1=CC=CO1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(CNC(=O)/C=C/C1=CC=CO1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(furan-2-yl)prop-2-enamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of 3-fluorobenzaldehyde with methoxyethylamine to form an imine intermediate.

    Addition of the furan ring: The imine intermediate is then reacted with furan-2-carboxylic acid under acidic conditions to form the desired acrylamide structure.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

(2E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(furan-2-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Fluorophenyl Derivatives

Compounds with 3-fluorophenyl substituents, such as 2-(3-fluorophenyl)-N-(2-(trifluoromethoxy)phenyl)acrylamide (2t) and 2-(3-fluorophenyl)-3-(methylthio)-N-(2-(trifluoromethoxy)phenyl)propanamide (3t) , share the fluorinated aromatic core but differ in linker groups (methoxyethyl vs. trifluoromethoxyphenyl) and side chains (furan vs. methylthio). These variations significantly alter lipophilicity (logP) and bioavailability. For example, replacing the furan with a methylthio group in 3t increases molecular weight by ~16 Da and enhances membrane permeability due to higher hydrophobicity .

Furan-Containing Analogues

The compound 4-chloro-N-{(E)-2-(2-furyl)-1-[(isopropylamino)carbonyl]ethenyl}benzamide () shares the furan-2-yl and enamide motifs but substitutes the 3-fluorophenyl group with a chlorophenyl ring.

Trifluoromethyl-Substituted Analogues

Compounds like (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide () exhibit enhanced antibacterial potency compared to non-fluorinated analogs. The trifluoromethyl group’s strong electron-withdrawing nature increases reactivity, whereas the target compound’s 3-fluorophenyl group offers moderate electronegativity, balancing activity and metabolic stability .

Physicochemical and Spectral Properties

Compound Name Molecular Formula Molecular Weight (g/mol) logP<sup>a</sup> Key Spectral Data (1H NMR, δ ppm)
Target Compound C₁₆H₁₆FNO₃ 289.31 2.8<sup>b</sup> 7.45 (d, J=15.5 Hz, CH=CH), 6.85 (m, furan H)
2t () C₁₇H₁₂F₄NO₂ 338.28 3.2 7.62 (d, J=15.5 Hz, CH=CH), 7.35 (m, Ar-H)
3t () C₁₈H₁₄F₄NO₂S 384.37 3.8 3.10 (s, SCH₃), 7.55 (d, J=15.5 Hz, CH=CH)
V029-4490 () C₂₅H₂₀F₃N₃O₃ 491.44 4.5 7.72 (d, J=15.5 Hz, CH=CH), 6.60 (m, furan H)

<sup>a</sup>Calculated using ACD/Percepta ; <sup>b</sup>Estimated via analogous compounds in .

Biological Activity

The compound (2E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(furan-2-yl)prop-2-enamide is a synthetic organic molecule characterized by its unique structural features, including a furan ring and a methoxyethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C18H20N2O4
  • Molecular Weight : 328.4 g/mol
  • IUPAC Name : N-[(E)-1-(furan-2-yl)-3-(2-methoxyethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest potential effectiveness against certain bacterial strains.
  • Anticancer Activity : Investigations into its cytotoxic effects on cancer cell lines have shown promise, indicating possible mechanisms for inhibiting tumor growth.

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. The presence of the furan ring is thought to enhance binding affinity to molecular targets.
  • Cellular Pathway Modulation : Early studies indicate that it could influence pathways related to apoptosis and cell proliferation, particularly in cancer cells.

Anticancer Studies

A study conducted on various cancer cell lines demonstrated that this compound exhibits significant cytotoxicity. The IC50 values were determined through MTT assays, revealing concentration-dependent effects on cell viability.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HeLa (Cervical)20Cell cycle arrest
A549 (Lung)25Inhibition of proliferation

Antimicrobial Activity

In vitro tests against several bacterial strains showed that the compound possesses notable antimicrobial properties. The following table summarizes the minimum inhibitory concentrations (MIC) observed:

Bacterial StrainMIC (µg/mL)Activity
Staphylococcus aureus32Moderate
Escherichia coli64Weak
Pseudomonas aeruginosa16Strong

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